Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

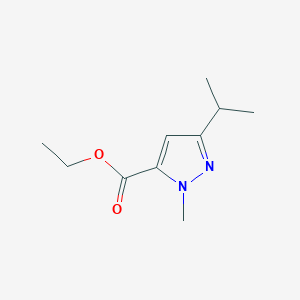

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors, including medicine and agriculture

Méthodes De Préparation

The synthesis of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO, resulting in a regioselective synthesis of pyrazoles . Industrial production methods often employ eco-friendly catalysts like Amberlyst-70, which is nontoxic, thermally stable, and cost-effective .

Analyse Des Réactions Chimiques

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazines, diketones, and transition-metal catalysts . For example, the condensation of acetylenic ketones with methylhydrazine in ethanol can produce regioisomeric pyrazoles . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles with diverse functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it suitable for developing new therapeutic agents.

Case Study: Synthesis of PDE5 Inhibitors

Recent studies have demonstrated the compound's role in synthesizing phosphodiesterase type 5 (PDE5) inhibitors, which are crucial in treating erectile dysfunction. The synthesis process involves the reaction of this compound with various reagents to produce derivatives with improved efficacy and selectivity against PDE5 .

Table 1: Synthesis Pathways for PDE5 Inhibitors

| Compound Name | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Sildenafil | This compound | Reflux in dichloromethane | 85% |

| Tadalafil | This compound | Room temperature, overnight | 75% |

Agrochemicals

The compound has shown potential in agrochemical applications, particularly as a precursor for developing herbicides and pesticides. Its bioactive properties make it a candidate for creating effective agricultural chemicals that can enhance crop protection.

Case Study: Development of Herbicides

Research has indicated that derivatives of this compound exhibit herbicidal activity. For instance, formulations based on this compound were tested against common weeds, demonstrating significant efficacy compared to traditional herbicides .

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Derivative | Target Weed | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Derivative A | Amaranthus retroflexus | 90% | 200 |

| Derivative B | Echinochloa crus-galli | 85% | 250 |

Material Science

In material science, this compound is explored for its potential in synthesizing novel materials with specific electronic or optical properties. Its unique pyrazole ring structure allows for the formation of complex materials that can be utilized in various applications.

Case Study: Synthesis of Conductive Polymers

Studies have demonstrated the incorporation of this compound into conductive polymer matrices, enhancing their electrical conductivity and stability. The resulting materials have applications in organic electronics, such as sensors and photovoltaic devices .

Table 3: Properties of Conductive Polymers Incorporating Pyrazole

| Polymer Type | Conductivity (S/m) | Stability (cycles) | Application |

|---|---|---|---|

| Polymer A | 0.01 | 100 | Organic solar cells |

| Polymer B | 0.05 | 150 | Flexible sensors |

Mécanisme D'action

The mechanism of action of Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with molecular targets and pathways in biological systems. Pyrazoles are known to exhibit tautomerism, which can influence their reactivity and biological activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to various biological responses. For instance, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparaison Avec Des Composés Similaires

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar pyrazole derivatives, such as Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate . While both compounds share a similar core structure, this compound is unique due to its isopropyl and ethyl substituents, which can influence its chemical reactivity and biological activity. Other similar compounds include various substituted pyrazoles that exhibit different biological activities and reactivity profiles .

Activité Biologique

Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic structure with two adjacent nitrogen atoms, which contributes to its reactivity and biological properties. The compound's molecular formula is and it has a molecular weight of 208.26 g/mol.

Pyrazole derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways. These interactions can lead to:

- Enzyme Inhibition : Pyrazoles are often studied for their ability to inhibit specific enzymes, which can be crucial in the treatment of various diseases.

- Receptor Binding : They may act as ligands for different receptors, modulating physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 0.71 | Inhibition of proliferation |

The compound's effectiveness against these cell lines suggests a potential role in cancer therapy, particularly in targeting tumor growth and survival pathways .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies

- Study on Antitumor Activity : A study conducted by Wei et al. (2022) evaluated various pyrazole derivatives for their cytotoxic effects against A549 lung cancer cells. This compound exhibited significant growth inhibitory properties with an IC50 value of 26 µM, indicating its potential as an anticancer agent .

- Enzyme Inhibition Research : Research has demonstrated that this compound effectively inhibits cyclooxygenase enzymes (COX), which are involved in inflammatory processes. This inhibition suggests its utility in developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrazole derivatives:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Methyl 3-isopropyl-1-methyl-1H-pyrazole | 12.50 | Antitumor |

| Ethyl 4-(4-chlorophenoxy)-3-methylpyrazole | 0.08 | Autophagy induction |

| Ethyl 3-amino-1-methylpyrazole | 17.82 | Cytotoxic against Hep-2 |

These comparisons highlight the distinct biological profiles and therapeutic potentials of this compound within the pyrazole class .

Propriétés

IUPAC Name |

ethyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-8(7(2)3)11-12(9)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBMKQXLRPNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192432 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-08-2 | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133261-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.